molecular formula C37H26NO2P B14854567 N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B14854567
M. Wt: 547.6 g/mol
InChI Key: HTQJMDIJFXTGJI-UHFFFAOYSA-N
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Description

N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is a complex organic compound with a unique structure that includes a phosphapentacyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine typically involves multiple steps. One common approach is the Ullman-Ma cross-coupling reaction, which uses copper catalysts to facilitate the formation of the desired compound . The reaction conditions often include the use of ligands such as MNBO (N-Benzyl-N-(2-methylnaphthalen-1-yl)oxalamide) to enhance the efficiency of the coupling process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to produce this compound more efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to act as a ligand, facilitating various catalytic reactions by stabilizing transition states and intermediates . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine is unique due to its phosphapentacyclic framework, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in catalysis and organic synthesis.

Properties

Molecular Formula

C37H26NO2P

Molecular Weight

547.6 g/mol

IUPAC Name

N-benzyl-N-naphthalen-2-yl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C37H26NO2P/c1-2-10-26(11-3-1)25-38(31-21-18-27-12-4-5-15-30(27)24-31)41-39-34-22-19-28-13-6-8-16-32(28)36(34)37-33-17-9-7-14-29(33)20-23-35(37)40-41/h1-24H,25H2

InChI Key

HTQJMDIJFXTGJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC3=CC=CC=C3C=C2)P4OC5=C(C6=CC=CC=C6C=C5)C7=C(O4)C=CC8=CC=CC=C87

Origin of Product

United States

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